3-Hydroxy-1-methyl-1-oxo-5-(pyridin-3-yl)-1lambda~5~-pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-1-methyl-1-oxo-5-(pyridin-3-yl)-1lambda~5~-pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core with a pyridine ring attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-methyl-1-oxo-5-(pyridin-3-yl)-1lambda~5~-pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Ring: This step may involve coupling reactions such as Suzuki or Heck coupling to attach the pyridine ring to the pyrrolidinone core.
Hydroxylation and Methylation: These functional groups can be introduced through selective hydroxylation and methylation reactions using reagents like methyl iodide and hydroxylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-1-methyl-1-oxo-5-(pyridin-3-yl)-1lambda~5~-pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could yield an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which 3-Hydroxy-1-methyl-1-oxo-5-(pyridin-3-yl)-1lambda~5~-pyrrolidin-2-one exerts its effects would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-1-methyl-1-oxo-5-(pyridin-2-yl)-1lambda~5~-pyrrolidin-2-one: Similar structure but with the pyridine ring in a different position.
3-Hydroxy-1-methyl-1-oxo-5-(pyridin-4-yl)-1lambda~5~-pyrrolidin-2-one: Another positional isomer.
3-Hydroxy-1-methyl-1-oxo-5-(quinolin-3-yl)-1lambda~5~-pyrrolidin-2-one: Similar structure but with a quinoline ring instead of pyridine.
Uniqueness
The uniqueness of 3-Hydroxy-1-methyl-1-oxo-5-(pyridin-3-yl)-1lambda~5~-pyrrolidin-2-one lies in its specific arrangement of functional groups and rings, which can confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
94836-68-7 |
---|---|
Molekularformel |
C10H12N2O3 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
3-hydroxy-1-methyl-1-oxido-5-pyridin-3-ylpyrrolidin-1-ium-2-one |
InChI |
InChI=1S/C10H12N2O3/c1-12(15)8(5-9(13)10(12)14)7-3-2-4-11-6-7/h2-4,6,8-9,13H,5H2,1H3 |
InChI-Schlüssel |
MOWNUMJVOMRGGO-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(C(CC(C1=O)O)C2=CN=CC=C2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.